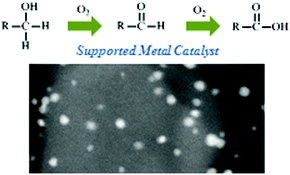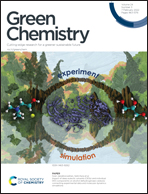Selective oxidation of alcohols and aldehydes over supported metal nanoparticles
Green Chemistry Pub Date: 2012-10-12 DOI: 10.1039/C2GC36441G
Abstract
Oxidation is a key reaction in organic synthesis and will likely play a significant role in the development of value-added chemicals from biomass. The application of heterogeneous catalysis and molecular oxygen to oxidation reactions offers a green alternative to traditional, toxic chemical oxidants. However, making comparisons of catalyst performance (reaction rate, product selectivity) between reports in the literature is difficult because of inconsistencies in the ways results are reported. Herein, we examine the literature on supported metal catalysts for the oxidation of molecules of interest in biomass conversion (primary alcohols, polyols, 5-hydroxymethylfurfural, and various sugars). Reaction rates are calculated and compared in a consistent manner and recommendations for avoiding common pitfalls in kinetic investigations are made.

Recommended Literature
- [1] Synthesis and monoamine uptake inhibition of conformationally constrained 2β-carbomethoxy-3β-phenyl tropanes†
- [2] Volumetric stability of lipid bilayers
- [3] Water induced zinc oxide thin film formation and its transistor performance†
- [4] Structures and digestibility of B-type high-amylose rice starches compared with A-type high-amylose rice starches
- [5] Volatile component analysis in infant formula using SPME coupled with GC×GC-TOFMS†
- [6] Wheat straw carbon matrix wrapped sulfur composites as a superior cathode for Li–S batteries†
- [7] Spectroscopy, electrochemistry and antiproliferative properties of Au(iii), Pt(ii) and Cu(ii) complexes bearing modified 2,2′:6′,2′′-terpyridine ligands†
- [8] Synthesis of aryloxyaluminium hydrides and their conversion into aryloxyalumoxanes (ArOAlO)n†
- [9] Structural transformation of vesicles formed by a polystyrene-b-poly(acrylic acid)/polystyrene-b-poly(4-vinyl pyridine) mixture: from symmetric to asymmetric membranes†
- [10] Splitting-induced surface patterns on the surface of polystyrene thin films†










